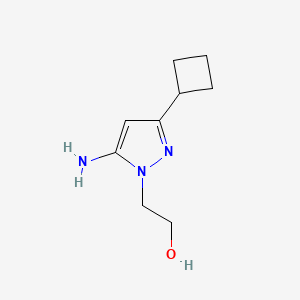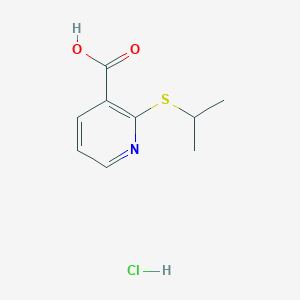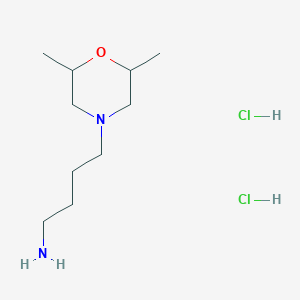
2-(3-Fluorophenyl)pyrimidine-5-carbonitrile
Übersicht
Beschreibung
“2-(3-Fluorophenyl)pyrimidine-5-carbonitrile” is a chemical compound that falls under the category of pyrimidine-5-carbonitriles . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of “2-(3-Fluorophenyl)pyrimidine-5-carbonitrile” involves a three-step procedure . The purpose of this study was to prepare various derivatives of 4-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-arylpyrimidine-5-carbonitrile .Molecular Structure Analysis
The molecular structure of “2-(3-Fluorophenyl)pyrimidine-5-carbonitrile” is deeply embedded into the active site of InhA with an excellent binding affinity . It engages in multiple bonded and non-bonded interactions with the residues lining the active site .Chemical Reactions Analysis
The chemical reactions of “2-(3-Fluorophenyl)pyrimidine-5-carbonitrile” involve the preparation of various derivatives using a three-step procedure . The derivatives were screened in vitro for activity against Mycobacterium tuberculosis strain H37Rv .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Researchers have developed methodologies for synthesizing derivatives of pyrimidine carbonitriles, including compounds structurally related to 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile. These methods often involve reactions with heterocumulenes, leading to the formation of substituted pyrimidines and fused pyrimidine derivatives. For instance, Gewald, Jeschke, and Gruner (1991) explored reactions of 2-aminothiophene-3-carbonitriles with phenyl isothiocyanate, yielding substituted dithienopyrimido pyrimidines, highlighting the synthetic versatility of pyrimidine carbonitriles in producing complex heterocyclic systems (Gewald, Jeschke, & Gruner, 1991).
Biological Activities
Research has also focused on evaluating the biological activities of pyrimidine-5-carbonitrile derivatives. Studies have investigated their potential as antibacterial and antiviral agents, offering insights into the therapeutic applications of these compounds. For example, Rostamizadeh et al. (2013) synthesized 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives, which were evaluated for their antibacterial activity, demonstrating the bioactive potential of pyrimidine derivatives in medical research (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).
Material Science and Chemistry
In the realm of material science and chemistry, pyrimidine-5-carbonitrile derivatives have been studied for their corrosion inhibition properties, showcasing their application beyond biological activities. Khaled, Hamed, Abdel-Azim, and Abdelshafi (2011) explored the use of a pyrimidine derivative as a corrosion inhibitor for copper, utilizing electrochemical techniques to study its efficacy, thus revealing the compound's utility in protecting metals from corrosion (Khaled, Hamed, Abdel-Azim, & Abdelshafi, 2011).
Wirkmechanismus
The mechanism of action of “2-(3-Fluorophenyl)pyrimidine-5-carbonitrile” involves inhibitory response versus the expression and activities of certain vital inflammatory mediators . A molecular docking study against mycobacterial enoyl-ACP reductase (InhA) could provide valuable insights into the plausible mechanism of action .
Zukünftige Richtungen
The future directions for “2-(3-Fluorophenyl)pyrimidine-5-carbonitrile” could involve further exploration of its potential as an antitubercular agent . A molecular docking study against mycobacterial enoyl-ACP reductase (InhA) could provide valuable insights into the plausible mechanism of action, which could set the theme for lead optimization .
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN3/c12-10-3-1-2-9(4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSZUCRVSWGKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662752 | |
| Record name | 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
960198-61-2 | |
| Record name | 2-(3-Fluorophenyl)-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960198-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



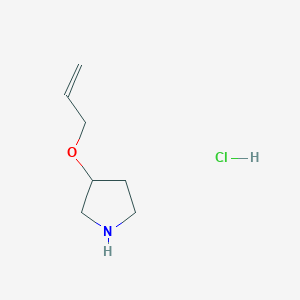
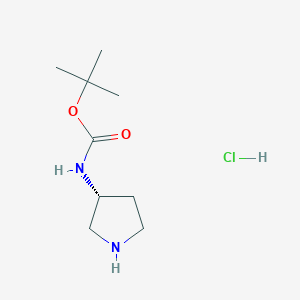
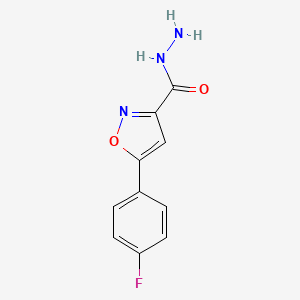
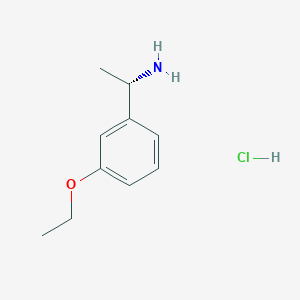

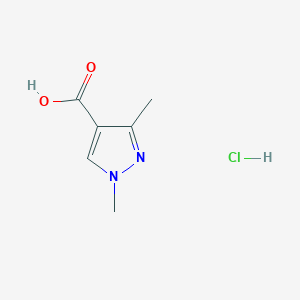
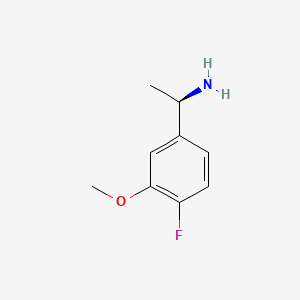
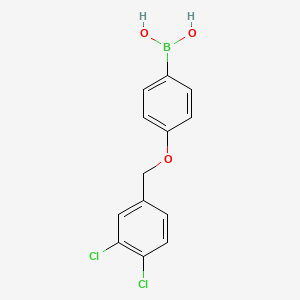
![{3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine](/img/structure/B1438072.png)
![3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B1438073.png)
![2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1438075.png)
